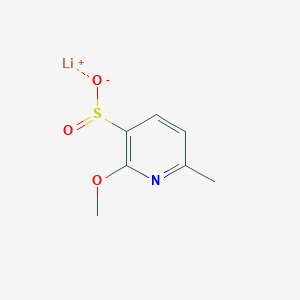

Lithium;2-methoxy-6-methylpyridine-3-sulfinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Lithiation and Structural Studies

Studies have demonstrated the synthesis and structural analysis of lithium complexes involving derivatives of methoxypyridine. For instance, lithium complexes of 2-amino-6-methylpyridine were synthesized and characterized by spectroscopic and X-ray crystallographic methods. These complexes showed moisture sensitivity and rapid transformation upon exposure to water, leading to the formation of octanuclear centrosymmetric structures with an octahedral oxygen center bound by six lithium atoms (Jones et al., 2000).

Energy Storage Applications

Lithium;2-methoxy-6-methylpyridine-3-sulfinate and its derivatives have been explored in the context of energy storage, particularly in lithium-sulfur batteries. These studies have focused on addressing the insulating nature of sulfur and the shuttling effect of polysulfides. For instance, nitrogen and sulfur-codoped sponge-like graphene was used as an electroactive interlayer for Li-S batteries, demonstrating high capacity and energy density, and improved cyclability by optimizing the electrolyte/sulfur ratio (Xing et al., 2016; Zhang, 2013; Zhang, 2012).

Chemical Functionalization and Reactivity

The reactivity and functionalization potential of methoxypyridine derivatives have been a subject of interest. For example, studies have reported the deprotometalation of substituted pyridines and regioselectivity, providing insights into the reactivity and potential applications in chemical synthesis. Similarly, the synthesis of C-6 and C-3 substituted chalcogen derivatives of 2-methoxypyridine through lithiation has been explored, offering a convenient methodology for incorporating chalcogen atoms at specific positions of the pyridine ring (Hedidi et al., 2016; Singh et al., 2015).

Safety and Hazards

This compound is associated with several hazard statements: H315, H319, H335 . These codes correspond to specific hazards: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Properties

IUPAC Name |

lithium;2-methoxy-6-methylpyridine-3-sulfinate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3S.Li/c1-5-3-4-6(12(9)10)7(8-5)11-2;/h3-4H,1-2H3,(H,9,10);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWTJUFDVLXOISF-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC1=NC(=C(C=C1)S(=O)[O-])OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8LiNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[c][1,2,5]thiadiazol-5-yl(2-(3-methoxyphenyl)thiazolidin-3-yl)methanone](/img/structure/B3017411.png)

![2-[(3-cyclopropyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N,N-bis(propan-2-yl)propanamide](/img/structure/B3017413.png)

![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide](/img/structure/B3017423.png)

![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B3017425.png)

![6-Chloro-N-[3-(4-ethylpiperazin-1-yl)-2-methylpropyl]pyridine-2-carboxamide](/img/structure/B3017427.png)